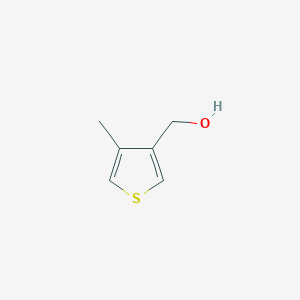

(4-Methylthiophen-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylthiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-3-8-4-6(5)2-7/h3-4,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLROBEQPUCFGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylthiophen 3 Yl Methanol and Analogues

Strategies for Thiophene (B33073) Nucleus Formation and Functionalization

Cyclization Reactions for Thiophene Ring Construction

Cyclization reactions are a cornerstone of thiophene synthesis, offering diverse pathways to construct the heterocyclic ring from open-chain starting materials. These methods often involve the formation of carbon-sulfur bonds to close the ring.

Metal-catalyzed reactions provide powerful and selective methods for synthesizing thiophenes. nih.gov Various transition metals, including palladium and copper, are employed to catalyze the formation of the thiophene ring from functionalized acyclic precursors. nih.govmdpi.com

One notable approach involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. mdpi.com This reaction, often carried out in the presence of a palladium iodide catalyst with potassium iodide as an additive, yields substituted thiophenes. mdpi.com The use of ionic liquids as a solvent has also been explored in these transformations. mdpi.com

Copper-catalyzed or promoted cyclizations of sulfur-containing alkynes are also effective. nih.gov For instance, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted to 3-halothiophenes using copper(II) halides. nih.govmdpi.com The proposed mechanism involves a 5-endo-dig S-cyclization to form a sulfonium (B1226848) salt, followed by elimination. mdpi.com

| Catalyst System | Starting Material | Product | Reference |

| PdI2/KI | 1-Mercapto-3-yn-2-ols | Substituted thiophenes | mdpi.com |

| CuX2 (X = Cl, Br) | (Z)-1-en-3-ynyl(butyl)sulfanes | 3-Halothiophenes | nih.govmdpi.com |

| CuI/1,10-phenanthroline | 1-Bromoalkynes and Na2S | 2,5-Disubstituted thiophenes | nih.gov |

Base-promoted cyclizations offer an alternative, often metal-free, route to thiophenes. nih.gov These reactions typically involve the generation of a thiolate anion, which then undergoes an intramolecular cyclization. nih.govresearchgate.net

An example is the synthesis of 2,4-disubstituted thiophenes from 4-en-1-yn-3-yl acetates. researchgate.net In this process, a (Z)-2-en-4-yne-1-thiolate derivative is formed in situ, which then cyclizes to the thiophene product. researchgate.net However, this method can be limited by the need for strong basic conditions. nih.govresearchgate.net Another approach involves the NaH-induced ring opening of 2-(1,3-dithiolan-2-ylidene)-4-ynenitriles to form (Z)-1-en-4-yne-1-thiolates, which subsequently undergo 5-exo-dig cyclization to yield 3-cyano-2-(vinylthio)thiophenes. mdpi.com

| Base | Starting Material | Intermediate | Product | Reference |

| Strong Base | 4-en-1-yn-3-yl acetates | (Z)-2-en-4-yne-1-thiolate | 2,4-Disubstituted thiophenes | researchgate.net |

| NaH | 2-(1,3-dithiolan-2-ylidene)-4-ynenitriles | (Z)-1-en-4-yne-1-thiolates | 3-Cyano-2-(vinylthio)thiophenes | mdpi.com |

The heterocyclization of functionalized alkynes and alkynols is a highly versatile strategy for constructing the thiophene ring with a specific substitution pattern, often in a single, atom-economical step. nih.govnih.gov These methods can be promoted by either metal catalysts or bases. nih.gov

Metal-catalyzed heterocyclization of alkynes with a nearby nucleophilic group is a powerful tool for regioselective synthesis. nih.gov The mechanism generally involves the activation of the triple bond by the metal, followed by intramolecular attack of the nucleophile. nih.govresearchgate.net While extensively used for oxygen and nitrogen heterocycles, its application for sulfur heterocycles is also significant. nih.gov

A metal-free approach for the synthesis of substituted thiophenes involves the dehydration and sulfur cyclization of alkynols using elemental sulfur. acs.org This reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S3•−) which then adds to the alkyne. acs.orgorganic-chemistry.org

Condensation-Based Synthesis Routes (e.g., Paal-Knorr, Gewald)

Condensation reactions represent some of the most classical and widely used methods for thiophene synthesis. nih.govbenthamdirect.com

The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgpharmaguideline.comwikipedia.org This method is a valuable route to substituted thiophenes. derpharmachemica.comwikipedia.org The reaction is believed to proceed through the sulfurization of the dicarbonyl compound to form a thioketone intermediate, rather than through a furan (B31954) intermediate. derpharmachemica.comwikipedia.org

The Gewald aminothiophene synthesis is a multicomponent reaction that produces polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org Microwave irradiation has been shown to improve reaction yields and times. wikipedia.org There are several variations of the Gewald reaction, making it a versatile method for synthesizing highly functionalized 2-aminothiophenes. arkat-usa.orgorganic-chemistry.org

| Reaction Name | Reactants | Key Reagent | Product | Reference |

| Paal-Knorr | 1,4-Dicarbonyl compound | Phosphorus pentasulfide or Lawesson's reagent | Substituted thiophene | organic-chemistry.orgpharmaguideline.comwikipedia.org |

| Gewald | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base | 2-Aminothiophene | wikipedia.orgresearchgate.net |

Radical Anion Initiated Cyclization

A more recent and innovative approach to thiophene synthesis involves the use of radical anions. organic-chemistry.org Specifically, the trisulfur radical anion (S3•−) has been identified as a key intermediate in certain thiophene-forming reactions. acs.orgorganic-chemistry.org

This radical anion can be generated from elemental sulfur and can initiate the cyclization of alkynols to form thiophenes in a metal-free process. acs.orgorganic-chemistry.org It can also be generated from CS2 and a base. organic-chemistry.org The interaction of elemental sulfur with a base like sodium tert-butoxide can also generate the trisulfur radical anion, which then reacts with 1,3-diynes to produce thiophene derivatives. organic-chemistry.org This method highlights the expanding role of radical chemistry in the synthesis of sulfur-containing heterocycles. acs.orgorganic-chemistry.org

One-Step Synthetic Strategies from Thiomorpholides and α-Haloketones

A notable one-step strategy for the synthesis of substituted thiophenes, which can be precursors to thiophenemethanols, involves the reaction of thiomorpholides with α-haloketones. This approach provides a convergent and efficient route to highly substituted thiophene derivatives. While a direct one-step synthesis of (4-Methylthiophen-3-yl)methanol from these starting materials is not explicitly detailed in the provided search results, the underlying principles of thiophene ring formation are relevant. For instance, the Fiesselmann thiophene synthesis offers a versatile method for constructing substituted thieno[3,2-b]thiophene (B52689) derivatives. nih.gov This reaction involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base to yield 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. nih.gov This methodology highlights the potential for creating complex thiophene systems in a controlled manner.

Derivatization and Functional Group Interconversion of Thiophenemethanols

The derivatization of thiophenemethanols is crucial for expanding their structural diversity and exploring their structure-activity relationships. These transformations often involve reactions at the hydroxyl group or on the thiophene ring itself.

The Wittig rearrangement has emerged as a powerful tool for the synthesis of thiophenemethanol derivatives. clockss.orgresearchgate.net This sigmatropic rearrangement can be classified into clockss.orgresearchgate.net- and researchgate.netorganic-chemistry.org-shifts, both of which have been successfully applied to allyl thiophenemethyl ethers. clockss.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org The choice of base and reaction conditions can influence the regioselectivity of the rearrangement. clockss.org

For example, treatment of allyl 2-thiophenemethyl ethers with n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) preferentially leads to deprotonation at the α-position, resulting in the researchgate.netorganic-chemistry.org-Wittig rearrangement product, a 2-thiophenemethanol (B153580) derivative. clockss.org In contrast, using sec-butyllithium (B1581126) (s-BuLi) favors deprotonation at the α'-position, yielding both researchgate.netorganic-chemistry.org and clockss.orgresearchgate.net rearrangement products, which include 3-thiophenemethanol (B153581) derivatives. clockss.org The researchgate.netorganic-chemistry.org-Wittig rearrangement generally proceeds at lower temperatures to avoid competition from the clockss.orgresearchgate.net-rearrangement. organic-chemistry.orgscripps.edu

A study on the Wittig rearrangement of allyl 2-thiophenemethyl ethers demonstrated the facile synthesis of various thiophenemethanol and thiopheneethanol derivatives. clockss.org The reaction conditions and the nature of the substituents on the allyl group were found to influence the product distribution and stereoselectivity. clockss.org

Table 1: Wittig Rearrangement of Allyl 2-Thiophenemethyl Ethers clockss.org

| Substrate (Allyl 2-Thiophenemethyl Ether) | Base | Product(s) | Yield (%) |

| 1a | n-BuLi | 4a (α' researchgate.netorganic-chemistry.org), 5a (α' clockss.orgresearchgate.net) | 4a: 35, 5a: 23 |

| 1a | s-BuLi | 4a (α' researchgate.netorganic-chemistry.org), 5a (α' clockss.orgresearchgate.net) | 4a: 41, 5a: 29 |

| 1a | t-BuLi | 2a (α researchgate.netorganic-chemistry.org) | 67 |

| 1b (E-crotyl) | t-BuLi | 2b (α researchgate.netorganic-chemistry.org) | 65 (syn:anti = 55:45) |

| 1c (Z-crotyl) | t-BuLi | 2c (α researchgate.netorganic-chemistry.org) | 72 (syn:anti = 9:91) |

| 1d (prenyl) | t-BuLi | 2d (α researchgate.netorganic-chemistry.org) | 58 |

Data sourced from Tsubuki et al., HETEROCYCLES, 2005. clockss.org

The regioselective introduction of a methanol (B129727) side chain onto a pre-existing thiophene ring is a key synthetic challenge. One common approach involves the formylation of the thiophene ring followed by reduction of the resulting aldehyde. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C2 or C5 position of the thiophene ring. For 3-substituted thiophenes, formylation typically occurs at the C2 position. Subsequent reduction of the aldehyde with a reducing agent like sodium borohydride (B1222165) would yield the corresponding thiophenemethanol.

Halogenation of the thiophene ring provides a versatile handle for further functionalization through cross-coupling reactions. jcu.edu.au Halogen atoms, such as chlorine, bromine, or iodine, can be introduced at specific positions on the thiophene ring using various halogenating agents. jcu.edu.au For instance, sulfuryl chloride can be used for the chlorination of alkylthiophenes. jcu.edu.au

These halogenated thiophenes can then participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Kumada couplings, to form new carbon-carbon bonds. jcu.edu.aunih.govnih.gov This strategy allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, onto the thiophene core. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions. jcu.edu.aunih.gov For example, the use of bis(tri-tert-butylphosphine)palladium has been shown to be effective for the cross-coupling of a wide range of aryl and heteroaryl silanolates with aromatic bromides and chlorides. nih.gov

Advanced Synthetic Protocols and Sustainable Chemistry Considerations

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient routes to substituted thiophenes.

In an effort to develop more environmentally friendly and cost-effective synthetic methods, transition-metal-free approaches for the synthesis of substituted thiophenes have gained significant attention. nih.govorganic-chemistry.org These methods often utilize readily available starting materials and reagents, avoiding the use of expensive and potentially toxic transition metal catalysts.

One such approach involves the reaction of substituted buta-1-enes with potassium sulfide, which proceeds via the cleavage of multiple C-H bonds to form the thiophene ring. organic-chemistry.org Another sustainable strategy employs the reaction of bromoenynes with potassium ethyl xanthogenate (EtOCS2K) as a thiol surrogate in a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water. organic-chemistry.org This transition-metal-free reaction provides a range of substituted thiophenes in good yields. organic-chemistry.org Furthermore, the reaction of ynone trifluoroborate salts with alkylthiols in the presence of a base offers a method for the synthesis of thiophene trifluoroborates with complete regiocontrol. organic-chemistry.org

Atom-Economical and Efficient Reaction Design

The synthesis of this compound and its analogs is increasingly guided by the principles of green and sustainable chemistry, which prioritize atom economy and reaction efficiency. Modern synthetic strategies aim to maximize the incorporation of starting materials into the final product, minimize waste, and utilize catalytic processes that operate under mild conditions.

A prominent example of an atom-economical approach to obtaining this compound is through the catalytic transfer hydrogenation of 4-methylthiophene-3-carbaldehyde (B494441). This method utilizes a readily available and inexpensive hydrogen source, such as methanol, in conjunction with a heterogeneous catalyst, thereby avoiding the need for stoichiometric, often hazardous, reducing agents.

Recent research has demonstrated the efficacy of using a commercial Platinum on carbon (Pt/C) catalyst for the transfer hydrogenation of a variety of aldehydes to their corresponding alcohols. In this process, methanol serves as both the solvent and the hydrogen donor, representing a highly efficient and atom-economical system. The reaction proceeds by the catalyst facilitating the dehydrogenation of methanol to generate hydrogen in situ, which then reduces the aldehyde.

The general conditions for such a reaction involve heating the aldehyde with the Pt/C catalyst in methanol. This methodology is attractive due to its operational simplicity, the reusability of the catalyst, and the generation of minimal waste, with the primary byproduct being the oxidized form of the hydrogen donor. While the specific reduction of 4-methylthiophene-3-carbaldehyde is not explicitly detailed in the cited study, the successful reduction of a range of aromatic and heterocyclic aldehydes suggests its applicability.

The following table outlines the proposed reaction conditions for the synthesis of this compound based on the general methodology for catalytic transfer hydrogenation of aldehydes.

| Substrate | Catalyst | Hydrogen Donor/Solvent | Temperature | Time (h) | Product |

| 4-Methylthiophene-3-carbaldehyde | Pt/C | Methanol | 130°C | 16 | This compound |

| Table based on the general procedure described by Kumar, et al. (2023). |

Chemical Reactivity and Transformation Pathways of 4 Methylthiophen 3 Yl Methanol

Reaction Mechanisms Involving the Thiophene (B33073) Ring System

The thiophene ring in (4-Methylthiophen-3-yl)methanol is susceptible to a range of reactions, most notably electrophilic aromatic substitution. The positions of the methyl and hydroxymethyl groups significantly influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Thiophene is an aromatic heterocyclic compound that readily undergoes electrophilic substitution reactions. researchgate.netwikipedia.org The sulfur atom in the ring acts as an electron-donating group, activating the ring towards electrophilic attack. In the case of this compound, the existing substituents—a methyl group at position 4 and a hydroxymethyl group at position 3—direct incoming electrophiles.

The methyl group is an activating, ortho-, para-directing group, while the hydroxymethyl group is a deactivating, meta-directing group. The combined influence of these two groups, along with the inherent reactivity of the thiophene ring, determines the final substitution pattern. Generally, electrophilic substitution on thiophene rings occurs preferentially at the 2- and 5-positions, which are more activated than the 3- and 4-positions. For 3,4-disubstituted thiophenes, the regioselectivity of further substitution is complex and depends on the electronic nature of the existing substituents. rsc.org

The mechanism of electrophilic aromatic substitution on thiophene involves the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. researchgate.net This is followed by the loss of a proton to restore the aromaticity of the ring. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Thiophenes

| Substituent(s) | Directing Effect | Preferred Position(s) for Electrophilic Attack |

| Activating Group (e.g., -CH₃) | Ortho, Para-directing | 2- and 5-positions |

| Deactivating Group (e.g., -CH₂OH) | Meta-directing | 5-position relative to the deactivating group |

| 3,4-Disubstituted | Dependent on combined electronic effects | Varies |

Nucleophilic Additions and Substitutions

While less common than electrophilic substitution, the thiophene ring can undergo nucleophilic substitution reactions, particularly when activated by strong electron-withdrawing groups or through the formation of an organometallic intermediate. wikipedia.org For instance, the reaction of thiophene with butyllithium (B86547) results in the formation of 2-lithiothiophene, which can then react with various electrophiles. wikipedia.org In the context of this compound, the generation of a thienyllithium derivative would likely occur at the most acidic proton, which is typically at an α-position (2 or 5).

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group in this compound imparts reactivity characteristic of a primary alcohol. This functionality allows for a variety of transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. This reaction is a reversible process where water is eliminated. lidsen.com The rate and yield of the esterification can be influenced by factors such as temperature, the molar ratio of reactants, and the type of catalyst used. researchgate.netlidsen.com

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide or sulfate (B86663) in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol. organic-chemistry.org These reactions lead to the formation of the corresponding esters and ethers of this compound, which can serve as important intermediates in organic synthesis.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Esterification | This compound, Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | (4-Methylthiophen-3-yl)methyl ester |

| Etherification | This compound, Alkyl Halide | Base (e.g., NaH) | (4-Methylthiophen-3-yl)methyl ether |

Oxidation and Reduction Pathways of the Alcohol Functionality

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, (4-methylthiophen-3-yl)carbaldehyde, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger oxidizing agents can yield the carboxylic acid, 4-methylthiophene-3-carboxylic acid.

Conversely, while the hydroxyl group is already in a reduced state, the thiophene ring itself can be subjected to reduction under specific conditions, although this is generally a more challenging transformation due to the aromatic stability of the ring.

Polymerization and Oligomerization Reactions of Thiophenemethanol Derivatives

Thiophene and its derivatives are well-known precursors for the synthesis of conducting polymers, such as polythiophenes. wikipedia.org The polymerization can be achieved through chemical or electrochemical methods. wikipedia.orggoogle.com In the case of thiophenemethanol derivatives, the presence of the hydroxyl group can influence the polymerization process and the properties of the resulting polymer. sigmaaldrich.com

Electrochemical polymerization is a common method where the monomer is oxidized at an electrode surface to form radical cations, which then couple to form the polymer chain. google.comepstem.net The resulting polythiophene can exist in a neutral (insulating) or oxidized (conducting) state. wikipedia.org The properties of the polymer, such as its conductivity and processability, can be tuned by modifying the substituents on the thiophene ring. rsc.org For example, the electrochemical polymerization of 3-thiophenemethanol (B153581) has been studied and compared to that of 3-methylthiophene. sigmaaldrich.com

Rearrangement Reactions and Their Mechanistic Insights

While specific studies detailing the rearrangement reactions of this compound are not extensively documented in publicly available literature, its structural features—a hydroxylmethyl group attached to an electron-rich thiophene ring—suggest that it can undergo rearrangements typical for benzylic-type alcohols. These transformations are generally promoted by acidic conditions, which facilitate the formation of a resonance-stabilized carbocation intermediate.

The key to the rearrangement potential of this compound lies in the generation of the (4-methylthiophen-3-yl)methyl cation. The thiophene ring, being an electron-rich aromatic system, can effectively stabilize the positive charge on the adjacent methylene (B1212753) carbon through resonance. The presence of the methyl group at the 4-position further enhances this stability through its electron-donating inductive effect.

Plausible Acid-Catalyzed Rearrangement Pathways:

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of the (4-methylthiophen-3-yl)methyl cation. This cation can then undergo several possible transformations:

Intramolecular Cyclization: If a suitable nucleophilic substituent is present on the thiophene ring or if the reaction conditions favor it, the carbocation can be trapped intramolecularly. For instance, in related systems, hydroxymethylthiophenes can undergo acid-catalyzed cyclization to form fused bicyclic systems like thienofurans, although this is more common for 2-hydroxymethylthiophenes. For this compound, a plausible, though likely less favorable, rearrangement could lead to the formation of a transient spirocyclic intermediate that could then rearrange further.

Intermolecular Reactions and Polymerization: The electrophilic carbocation can react with another molecule of this compound or other available nucleophiles in the reaction mixture. This can lead to the formation of dimeric or polymeric ethers or result in Friedel-Crafts-type alkylation of another thiophene ring.

Rearrangement to More Stable Isomers: While the 3-thienylmethyl cation is relatively stable, rearrangements to form other isomers are mechanistically conceivable, although likely to be minor pathways unless driven by specific steric or electronic factors.

Due to the lack of specific experimental data for the rearrangement of this compound, a representative example of a related rearrangement is presented below. The thermal rearrangement of thiophenium bismethoxycarbonylmethylides provides an example of a rearrangement within a thiophene system, leading to the formation of thiophene-2-malonic esters. rsc.org This reaction, while mechanistically different, illustrates the capacity of the thiophene ring system to undergo skeletal reorganization.

Table 3.4.1: Representative Rearrangement in a Thiophene System

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| Thiophenium bismethoxycarbonylmethylide | Thermolysis | Dimethyl thiophene-2-malonate | Not specified | rsc.org |

It is important to note that the conditions and outcomes for the rearrangement of this compound would need to be determined experimentally. The insights provided here are based on established principles of organic chemistry and analogies to similar molecular systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylthiophen 3 Yl Methanol and Its Derivatives

Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For (4-Methylthiophen-3-yl)methanol, these methods would allow for the confirmation of key structural features.

Although specific experimental FTIR and Raman spectra for this compound are not widely available in public literature, the expected vibrational modes can be predicted based on its structure. The FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the methyl group and the thiophene (B33073) ring would appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely be observed around 1050-1150 cm⁻¹. Vibrations associated with the thiophene ring, including C=C and C-S stretching, would produce characteristic bands in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy would provide complementary information. The C-S stretching vibrations in the thiophene ring are often more prominent in Raman spectra than in FTIR. The symmetric stretching of the thiophene ring would also be expected to produce a strong Raman signal.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (thiophene) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C-H (methylene) | Stretching | 2840-2930 |

| C=C (thiophene) | Stretching | ~1500-1600 |

| C-S (thiophene) | Stretching | ~600-800 |

| C-O | Stretching | ~1050-1150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would be essential for the structural elucidation of this compound.

While specific, publicly accessible ¹H and ¹³C NMR spectra for this compound are limited, the expected chemical shifts and splitting patterns can be predicted.

In the ¹H NMR spectrum, the proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The two protons of the methylene (B1212753) group (-CH₂OH) would be expected to produce a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The two aromatic protons on the thiophene ring would appear as distinct signals in the aromatic region (around 7.0-7.5 ppm). The three protons of the methyl group (-CH₃) would give rise to a singlet at a higher field (around 2.0-2.5 ppm).

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the methyl group would be the most upfield signal. The methylene carbon would appear around 60-65 ppm. The four carbons of the thiophene ring would have characteristic shifts in the aromatic region, with the carbon atoms bonded to the sulfur and the methyl group having distinct chemical shifts from the others.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (ppm) |

| -OH | broad s | Variable |

| -CH₂OH | s | ~4.5-5.0 |

| Thiophene-H | m | ~7.0-7.5 |

| -CH₃ | s | ~2.0-2.5 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ | ~15-20 |

| -CH₂OH | ~60-65 |

| Thiophene-C | ~120-145 |

| Thiophene-C-S | ~125-140 |

| Thiophene-C-CH₃ | ~135-145 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would definitively establish its molecular formula as C₆H₈OS. biosynth.combldpharm.comuni.lu

The monoisotopic mass of this compound is 128.02959 Da. uni.lu HRMS analysis would yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm) of accuracy, thus confirming the molecular formula and ruling out other possible elemental compositions.

Further analysis using techniques like collision-induced dissociation (CID) in a tandem mass spectrometer would provide information about the fragmentation pattern of the molecule, offering additional structural insights. Predicted collision cross-section (CCS) values can also be calculated, which provide information about the ion's shape in the gas phase. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 129.03687 | 123.1 |

| [M+Na]⁺ | 151.01881 | 132.7 |

| [M-H]⁻ | 127.02231 | 126.4 |

| [M+NH₄]⁺ | 146.06341 | 147.4 |

| [M+K]⁺ | 166.99275 | 130.5 |

| [M+H-H₂O]⁺ | 111.02685 | 118.9 |

| [M+HCOO]⁻ | 173.02779 | 142.8 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Properties

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are employed to investigate the electronic transitions and properties of a molecule. For this compound, these techniques would provide insights into its chromophoric system, which is primarily the methyl-substituted thiophene ring.

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π → π* transitions within the thiophene ring. The substitution on the ring (methyl and hydroxymethyl groups) would influence the exact wavelength of maximum absorption (λ_max).

Photoluminescence studies, including fluorescence and phosphorescence, could reveal information about the excited state properties of the molecule. While not all thiophene derivatives are strongly luminescent, the presence of certain substituents can enhance emission. Research on related poly(3-methylthiophene) nanowires has demonstrated photoluminescence, suggesting that the fundamental chromophore has emissive potential. nih.gov The photoluminescence spectrum of this compound, if observed, would provide data on its emission wavelength and quantum yield, which are important parameters for potential applications in optoelectronic devices.

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule, providing precise bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. However, studies on related 3-amino-4-methylthiophene derivatives have successfully utilized X-ray diffraction to unequivocally determine their stereochemistry and crystal packing. nih.govresearchgate.net If a suitable single crystal of this compound could be grown, XRD analysis would provide invaluable information. It would confirm the planarity of the thiophene ring, the precise bond lengths of C-S, C-C, and C-O bonds, and the torsion angles describing the orientation of the hydroxymethyl and methyl substituents relative to the ring. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

Computational Chemistry and Theoretical Studies on 4 Methylthiophen 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring the electronic structure and energetics of thiophene (B33073) derivatives.

Electronic Properties:

Studies on various thiophene derivatives consistently show that the sulfur atom's lone pairs are significantly delocalized within the π-electron system, which is a hallmark of thiophene's aromaticity. wikipedia.org This delocalization influences the molecule's reactivity and electronic properties. For (4-Methylthiophen-3-yl)methanol, the electron-donating methyl group and the electron-withdrawing hydroxymethyl group attached to the thiophene ring would modulate the electron density distribution.

DFT calculations on substituted thiophenes have been used to determine key electronic parameters. mdpi.comresearchgate.net These studies often calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In a study on thiophene sulfonamide derivatives, the HOMO-LUMO energy gap was found to be a key factor in determining the stability and nonlinear optical response of the compounds. mdpi.com For this compound, the interplay between the methyl and hydroxymethyl substituents would be expected to influence this energy gap.

Energetics and Structural Parameters:

Theoretical calculations have been successfully employed to predict the geometric parameters of thiophene and its derivatives. wikipedia.orgjchps.com These calculations can provide precise bond lengths and angles, which are often in good agreement with experimental data from techniques like rotational spectroscopy. nih.gov For instance, the C-S bond length in thiophene is typically around 1.70 Å, and the bond angle at the sulfur atom is approximately 93°. wikipedia.org The introduction of methyl and hydroxymethyl groups on the thiophene ring in this compound would cause slight distortions in these parameters due to steric and electronic effects.

A computational study on various thiophene derivatives using DFT and MP2 methods provided insights into their heats of formation and dipole moments, which are influenced by the nature and position of substituents. researchgate.net The presence of both a methyl and a hydroxymethyl group in this compound would result in a specific dipole moment, influencing its solubility and intermolecular interactions.

| Thiophene Derivative | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Thiophene | DFT/B3LYP | -6.98 | -0.85 | 6.13 | 0.55 |

| 2-Methylthiophene | DFT/B3LYP | -6.75 | -0.79 | 5.96 | 0.89 |

| 3-Methylthiophene | DFT/B3LYP | -6.79 | -0.81 | 5.98 | 0.92 |

| 2-Thiophenemethanol (B153580) | DFT/B3LYP | -6.89 | -0.95 | 5.94 | 1.85 |

Note: The data in the table above is illustrative and based on typical values found in computational studies of thiophene derivatives. Actual values for this compound would require specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been published, extensive QSAR analyses on other thiophene derivatives highlight the types of molecular descriptors that are often crucial for their activity.

In QSAR models of thiophene derivatives with anti-inflammatory or antitumor activities, several key properties have been identified as important. nih.govresearchgate.netmdpi.com These often include:

Electronic parameters: Such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment. researchgate.net

Hydrophobic properties: The sum of hydrophobic surfaces has been found to be significant for the antitumor activity of some thiophene compounds. nih.gov

Steric and topological descriptors: Molecular volume and shape indices can play a crucial role in how the molecule interacts with a biological target. nih.gov

| Descriptor Class | Specific Descriptor Examples | Potential Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Reactivity, binding interactions with polar sites |

| Steric | Molecular volume, Surface area, Molar refractivity | Fit within a receptor binding pocket |

| Hydrophobic | LogP, Hydrophobic surface area | Membrane permeability, hydrophobic interactions |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity |

Investigation of Reaction Mechanisms through Computational Simulations

Computational simulations are invaluable for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates that may be difficult to observe experimentally. For thiophene derivatives, computational studies have shed light on various reactions, from synthesis to metabolic pathways.

For instance, the mechanism of synthesis for tetrasubstituted thiophenes has been proposed based on computational insights, detailing the nucleophilic attack and subsequent cyclization and dehydration steps. mdpi.com Similarly, computational studies have been used to understand the electrophilic substitution reactions that are characteristic of the thiophene ring. nih.gov

In the context of this compound, computational simulations could be used to investigate:

Synthesis reactions: To optimize reaction conditions and understand the regioselectivity of substituent addition.

Metabolic reactions: To predict the likely products of enzymatic oxidation or conjugation in a biological system. For example, oxidation of the methyl group or the alcohol functionality.

Atmospheric degradation: To understand its environmental fate.

These simulations would typically involve calculating the potential energy surface of the reaction, locating the transition state structures, and determining the activation energies for different possible pathways.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function, particularly its ability to interact with biological receptors. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects.

Conformational Analysis:

For this compound, the main source of conformational flexibility is the rotation around the C3-C(methanol) bond. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to identify the most stable conformers. The relative energies of these conformers determine their population at a given temperature. The presence of the adjacent methyl group at the 4-position would create steric hindrance that influences the preferred orientation of the hydroxymethyl group.

Molecular Dynamics Simulations:

MD simulations provide a dynamic picture of a molecule's behavior over time. An MD simulation of this compound, either in a solvent or interacting with a biomolecule, would reveal how it explores different conformations and how it interacts with its environment. youtube.com

Studies on thiophene itself have used ab initio molecular dynamics to investigate its relaxation pathways after photoexcitation, revealing complex processes involving ring-opening and intersystem crossing. rsc.org While this level of detail might be extensive for many applications, MD simulations are also used to study more routine properties like the solvation of a molecule or its binding to a protein. For example, MD simulations have been used to study the binding of thiadiazole derivatives to enzymes implicated in Alzheimer's disease. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful methods for predicting various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy:

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com For this compound, these calculations would predict the chemical shifts for the thiophene ring protons and carbons, as well as those for the methyl and hydroxymethyl groups. Comparing these predicted spectra with experimental data can confirm the compound's structure.

Vibrational Spectroscopy (IR and Raman):

DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks in their IR and Raman spectra. mdpi.commdpi.com A theoretical vibrational analysis of this compound would predict the frequencies for key functional groups, such as the O-H stretch of the alcohol, the C-H stretches of the methyl group and the aromatic ring, and the characteristic vibrations of the thiophene ring.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. jchps.comacs.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*). For this compound, the UV-Vis spectrum would be characteristic of a substituted thiophene, with the precise λmax influenced by the electronic effects of the methyl and hydroxymethyl groups.

| Spectroscopic Technique | Predicted Data (Illustrative) | Experimental Data (Typical) |

|---|---|---|

| ¹H NMR (δ, ppm) | CH₂: 4.6; Ring H: 6.9-7.3 | CH₂: ~4.7; Ring H: ~7.0-7.4 |

| ¹³C NMR (δ, ppm) | CH₂: 60; Ring C: 125-145 | CH₂: ~59; Ring C: ~125-144 |

| IR (ν, cm⁻¹) | O-H stretch: ~3400; C-H (sp²): ~3100; C-S stretch: ~700 | O-H stretch: ~3350; C-H (sp²): ~3100; C-S stretch: ~695 |

| UV-Vis (λmax, nm) | ~235 | ~236 |

Note: The data in the table above is for the related compound 2-Thiophenemethanol and serves as an illustration of how computational and experimental data are compared.

Applications of 4 Methylthiophen 3 Yl Methanol As a Versatile Synthetic Intermediate

Precursor for Advanced Organic Materials

The inherent electronic properties of the thiophene (B33073) ring make it a cornerstone in the design of novel organic materials with tailored functionalities. researchgate.net The presence of both a methyl group and a hydroxymethyl group on the thiophene core of (4-Methylthiophen-3-yl)methanol provides synthetic handles for further functionalization, allowing for the fine-tuning of the material's electronic and physical properties.

Role in Organic Semiconductors and Electronic Devices

While direct studies on this compound for this specific application are not extensively documented, its structure is highly relevant. The hydroxymethyl group can be readily converted into other functional groups, enabling the synthesis of more complex thiophene-based structures. For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for cross-coupling reactions, which are standard methods for building larger conjugated systems necessary for semiconductor applications. organic-chemistry.org The methyl group, in turn, influences the solubility and morphology of the resulting materials in thin films, which are critical parameters for device performance. The strategic placement of substituents on the thiophene ring is a key strategy in the molecular engineering of organic semiconductors. researchgate.net

Synthesis of Conducting Polymers and Polythiophene Derivatives

Polythiophenes are a major class of conducting polymers, renowned for their electrical conductivity and stability. unibo.it The properties of polythiophenes can be modulated by the nature of the substituents on the thiophene monomer. Regioregularity, which refers to the specific arrangement of these substituents along the polymer chain, is a crucial factor determining the material's properties. unibo.it

This compound can serve as a monomer for the synthesis of functionalized polythiophenes. The polymerization can be achieved through various methods, including oxidative coupling or transition metal-catalyzed cross-coupling reactions. The resulting polymer would feature a polythiophene backbone with pendant hydroxymethyl and methyl groups. The hydroxymethyl groups can then be further modified post-polymerization to introduce additional functionalities, a strategy that allows for the creation of smart materials that can respond to external stimuli.

A pertinent example, though not directly involving this compound, is the synthesis of poly(3,4-ethylenedioxythiophene-methanol) (PEDTM), which demonstrates high conductivity and has been successfully used as an anode in polymer photovoltaic devices. This highlights the potential of incorporating methanol (B129727) functionalities into polythiophene structures to create high-performance electronic materials.

Development of Materials for Photovoltaic and Optoelectronic Applications

Organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs) are promising technologies that rely on the unique optical and electronic properties of organic materials. nih.gov Thiophene derivatives are extensively used in these applications due to their ability to absorb and emit light and transport charge carriers. researchgate.netmdpi.com

The design of new materials for OPVs often involves the synthesis of donor-acceptor copolymers, where thiophene units frequently serve as the electron-donating component. nih.gov The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for the performance of these devices, and these can be tuned by altering the substituents on the thiophene ring. nih.gov

This compound provides a scaffold that can be elaborated into more complex monomers for OPV applications. For example, the hydroxymethyl group can be used to attach solubilizing side chains or to link to electron-accepting moieties to create a single-molecule donor-acceptor system. The development of new thiophene-based materials is a key area of research aimed at improving the efficiency and stability of organic solar cells. mdpi.comnih.gov

Building Block in Complex Organic Synthesis

Beyond materials science, this compound is a valuable intermediate in the synthesis of a wide array of organic molecules, including those with significant biological activity. bohrium.comnih.gov

Intermediate for the Synthesis of Complex Heterocyclic Scaffolds

Thiophene and its derivatives are important building blocks for the construction of more complex heterocyclic systems. nih.govcu.edu.eg The reactivity of the thiophene ring, coupled with the functional handles on its substituents, allows for a variety of synthetic transformations.

The hydroxymethyl group of this compound can participate in a range of reactions to build new rings. For instance, it can be used in cyclization reactions to form fused thiophene systems or can be converted to an amine to participate in the synthesis of nitrogen-containing heterocycles. The synthesis of a variety of thiophene-containing heterocyclic compounds with potential cytotoxic activities has been reported, underscoring the importance of thiophene precursors in medicinal chemistry. cu.edu.eg

Preparation of Specialty and Fine Chemicals

Specialty and fine chemicals are high-value products that are synthesized for specific applications. This compound serves as a readily available starting material for the synthesis of such compounds. lab-chemicals.comclearsynth.com Its structure can be found within more complex molecules that may have applications in pharmaceuticals, agrochemicals, or as flavor and fragrance compounds. Methanol itself is a fundamental C1 building block in the chemical industry for producing a variety of more complex chemical compounds. researchgate.net

The versatility of the thiophene ring and the reactivity of the hydroxymethyl group allow for a wide range of chemical modifications, making this compound a valuable starting point for the synthesis of a diverse array of target molecules.

Utility in the Synthesis of Natural Product Analogues

The structural motif of a substituted thiophene ring is a key feature in various biologically active natural products and their synthetic analogues. The versatility of thiophene chemistry allows for the incorporation of this heterocycle as a bioisosteric replacement for other aromatic systems, such as benzene (B151609) or furan (B31954), which can modulate the pharmacological properties of the resulting molecules. While direct applications of This compound in the total synthesis of complex natural products are not extensively documented in publicly available research, its structure suggests significant potential as a building block in the synthesis of natural product analogues.

Based on established synthetic methodologies for thiophene-containing compounds, a plausible application for This compound is in the construction of simplified analogues of the lamellarin class of marine alkaloids. Lamellarins are known for their wide range of biological activities, including cytotoxicity against cancer cell lines. nih.gov The core structure of many lamellarins features a pyrrole (B145914) ring system fused with other aromatic or heterocyclic moieties. Synthetic strategies often involve the coupling of substituted pyrroles with other aromatic precursors. mdpi.comrsc.orgnih.gov

A hypothetical synthetic route could utilize This compound as a precursor to a key thiophene-based building block. For instance, oxidation of the primary alcohol would yield the corresponding aldehyde, 4-Methylthiophene-3-carbaldehyde (B494441) . This aldehyde could then undergo a condensation reaction, such as a Knoevenagel or a related condensation, with an active methylene (B1212753) compound attached to a second heterocyclic or aromatic ring system. Subsequent cyclization and aromatization steps could then lead to the formation of a polycyclic system that mimics the core structure of certain natural products.

This approach allows for the introduction of the 4-methylthiophen-3-yl moiety into a larger molecular scaffold, where the thiophene ring acts as a surrogate for one of the aromatic rings present in the natural product. The methyl group on the thiophene ring can also serve as a handle for further functionalization or to study structure-activity relationships (SAR) of the final analogue.

Below is a data table outlining the key hypothetical intermediates and the target natural product analogue in this proposed synthetic application.

| Compound Name | Structure | Role in Synthesis |

| This compound |  | Starting Material |

| 4-Methylthiophene-3-carbaldehyde |  | Key Intermediate |

| Hypothetical Lamellarin Analogue |  | Target Molecule |

This hypothetical example underscores the potential of This compound as a versatile synthetic intermediate for generating novel analogues of complex natural products. The ability to systematically modify the structure of these analogues is crucial for the development of new therapeutic agents with improved efficacy and selectivity.

Future Directions and Interdisciplinary Research Perspectives

Advancements in Catalytic and Stereoselective Synthesis of (4-Methylthiophen-3-yl)methanol

The synthesis of substituted thiophenes has evolved significantly, moving from classical condensation reactions to more sophisticated and atom-economical catalytic methods. mdpi.com Future advancements in preparing this compound will likely leverage these modern synthetic strategies, focusing on efficiency, selectivity, and sustainability.

Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, represent a powerful tool for constructing the thiophene (B33073) core with precise control over substituent placement. numberanalytics.commdpi.com A forward-looking synthetic approach could involve the coupling of a pre-functionalized boronic acid or organostannane with a suitable thiophene precursor. Furthermore, innovative methods involving the cyclization of functionalized alkynes offer a direct and regioselective route to highly substituted thiophenes, which could be adapted for this target molecule. mdpi.com The development of novel catalytic systems, perhaps employing earth-abundant metals or operating under greener reaction conditions like in deep eutectic solvents, remains a key research goal. rsc.org

A particularly compelling future direction is the development of stereoselective syntheses. While this compound itself is not chiral, its derivative chemistry opens pathways to chiral molecules. For instance, subsequent reactions at the methanol (B129727) moiety could create a stereocenter. Research into catalytic asymmetric transformations would be crucial for accessing enantiomerically pure derivatives, which is of paramount importance in pharmaceutical applications. harvard.edu

Table 1: Potential Catalytic Strategies for the Synthesis of this compound Precursors

| Reaction Type | Catalyst Example | Substrates | Potential Advantage |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 3-Bromo-4-methylthiophene derivative + Hydroxymethyl-boronic acid equivalent | High functional group tolerance |

| Stille Coupling | Pd(0) complexes | 3-Stannyl-4-methylthiophene + Halogenated methanol equivalent | Mild reaction conditions |

| Cyclization | Rhodium or Palladium catalysts | Functionalized alkynes and a sulfur source | High atom economy and regioselectivity |

Exploration of Novel Material Science Applications Beyond Current Scope

Thiophene derivatives are integral to the field of material science, forming the backbone of conductive polymers and organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govmdpi.com The future for this compound in this domain lies in its potential as a functional monomer and a building block for advanced materials.

The hydroxyl group of this compound is a key feature, providing a reactive handle for polymerization reactions. It can be converted into other functional groups, such as esters or ethers, to create side chains that modulate the solubility, processability, and solid-state packing of polythiophenes. These modifications are critical for fine-tuning the electronic properties and performance of organic electronic devices.

Beyond conjugated polymers, this compound could serve as a precursor for constructing Covalent Organic Frameworks (COFs). mdpi.com COFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The directional bonding afforded by the thiophene ring, combined with the reactive methanol group, could be exploited to build robust, functional, three-dimensional frameworks. mdpi.com The inherent properties of the thiophene unit could imbue these COFs with unique electronic or photocatalytic capabilities.

Integration with Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry, which explores the non-covalent interactions between molecules, offers a powerful paradigm for creating complex, functional architectures from simple building blocks. researchgate.netthieme-connect.com Thiophene derivatives have been successfully employed to construct nanostructures and materials whose properties are governed by self-assembly processes. researchgate.netthieme-connect.com

The this compound molecule is well-suited for supramolecular design. The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling the formation of predictable, ordered assemblies in the solid state or in solution. These interactions can direct the formation of liquid crystals, gels, or other soft materials. The interplay between hydrogen bonding from the methanol moiety and π–π stacking of the thiophene rings could lead to novel materials with interesting photophysical or charge-transport properties. nih.gov

In nanotechnology, thiophene-based molecules are used to functionalize nanoparticles for applications in targeted drug delivery and bio-imaging. nih.govacs.orgmdpi.com The hydroxyl group of this compound provides a convenient attachment point for conjugating the molecule to the surface of nanoparticles, such as those made from gold or PLGA. nih.gov This could be used to deliver therapeutic agents or to create targeted probes for cancer cells, which often overexpress specific receptors. nih.govacs.org

Table 2: Potential Supramolecular and Nanotechnology Applications

| Field | Application | Role of this compound | Key Interaction |

|---|---|---|---|

| Supramolecular Chemistry | Liquid Crystal Formation | Mesogen core | Hydrogen Bonding, π-π Stacking |

| Supramolecular Chemistry | Organogelator | Gelating agent | Self-assembly into fibrous networks |

| Nanotechnology | Drug Delivery | Surface ligand on nanoparticles | Covalent linkage via hydroxyl group |

Synergistic Approaches: Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis and characterization has become an indispensable tool in modern chemical research. rsc.org For a molecule like this compound, where dedicated experimental data is emerging, computational studies can provide invaluable predictive insights and guide future research efforts.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's structural and electronic properties, such as its geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential. rsc.org This information is crucial for anticipating its reactivity, photophysical properties, and potential performance in electronic materials. For example, computational screening could predict the band gap of polymers derived from this monomer, accelerating the discovery of new semiconductor materials.

Furthermore, molecular dynamics (MD) simulations can model the self-assembly behavior of this compound, predicting how it might form supramolecular structures. nih.gov By simulating the interactions between molecules, researchers can understand the driving forces behind crystal packing or the formation of larger aggregates. This synergy between in silico prediction and real-world experimentation allows for a more rational design of materials and a deeper understanding of their properties.

Emerging Roles in New Chemical Technologies and Methodologies

The versatility of the thiophene scaffold suggests that this compound could find roles in a variety of emerging chemical technologies. nih.goveprajournals.com Its structure is a potential precursor for new pharmaceuticals and agrochemicals, where the thiophene ring is a known privileged scaffold. nih.govrsc.org

One emerging area is the development of advanced chemosensors. The thiophene ring can be part of a larger conjugated system whose fluorescence or color changes upon binding to a specific analyte, such as a metal ion. rsc.org The methanol group could be modified to create a specific binding pocket, leading to highly selective and sensitive sensors.

Additionally, the field of macrocycle synthesis is rapidly advancing, with new structures being designed for host-guest chemistry and molecular recognition. acs.orgacs.org this compound could serve as a valuable, functionalized "corner piece" in the construction of complex, three-dimensional macrocycles. Its defined geometry and reactive handle would allow for its incorporation into larger, tailor-made molecular architectures with cavities capable of encapsulating guest molecules. acs.org

Q & A

Basic: What synthetic routes are optimal for preparing (4-Methylthiophen-3-yl)methanol from its aldehyde precursor?

Answer:

The reduction of 4-methylthiophene-3-carbaldehyde to the corresponding alcohol is commonly achieved using sodium borohydride (NaBH₄) in methanol. A typical procedure involves:

Dissolving the aldehyde in methanol (15 mL per 1 g substrate).

Adding NaBH₄ (0.85 mmol per 3.42 mmol aldehyde) incrementally under stirring.

Stirring at room temperature for 2 hours, followed by solvent removal under reduced pressure.

Extracting with diethyl ether and recrystallizing with ethyl acetate for purification .

Key Considerations:

- Monitor reaction completion via TLC or FTIR (disappearance of C=O stretch at ~1700 cm⁻¹).

- Alternative reducing agents (e.g., LiAlH₄) may be explored for sterically hindered substrates.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

Spectroscopy:

- FTIR: Identify hydroxyl (O-H stretch at ~3349 cm⁻¹) and aromatic C-H stretches (2915–2850 cm⁻¹) .

- NMR:

Crystallography:

- Use SHELX software for structure refinement. Single-crystal X-ray diffraction with SHELXL can resolve bond angles and anisotropic displacement parameters .

- WinGX/ORTEP provides visualization of molecular geometry and packing interactions .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

DFT Calculations: Optimize the molecular geometry using software like Gaussian or ORCA to locate reactive sites (e.g., hydroxyl group or thiophene ring).

Electrostatic Potential Maps: Identify regions of high electron density (nucleophilic attack sites) or positive charge (electrophilic centers).

In Silico Reaction Simulations: Model intermediates using InChI descriptors (e.g., InChI=1S/C13H11ClO2...) to predict regioselectivity .

Validation:

- Compare computed activation energies with experimental kinetic data.

- Use spectroscopic evidence (e.g., ¹H NMR shifts of reaction intermediates) to refine models.

Advanced: How should researchers address contradictions in stability data under varying pH conditions?

Answer:

Case Study: If stability assays show conflicting results (e.g., degradation at pH 7 vs. stability at pH 5):

Controlled Replicates: Repeat experiments with standardized buffers (e.g., phosphate, acetate) to rule out buffer-specific effects.

Multi-Method Validation:

- HPLC-MS: Quantify degradation products.

- UV-Vis Spectroscopy: Monitor absorbance changes at λ_max for the compound.

Statistical Analysis: Apply ANOVA to assess significance of pH-dependent trends .

Example Workflow:

- Design a 3x3 matrix testing pH (3, 5, 7) and temperature (25°C, 40°C, 60°C).

- Use Arrhenius plots to model degradation kinetics.

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

Column Chromatography:

- Stationary phase: Silica gel (60–120 mesh).

- Mobile phase: Hexane/ethyl acetate (gradient elution from 4:1 to 1:1).

Recrystallization: Use ethyl acetate/hexane mixtures for high-purity crystals.

Distillation: For volatile byproducts, employ fractional distillation under reduced pressure.

Optimization Tip:

- Adjust methanol content in mobile phases to improve resolution (see experimental design in Fig. 2 of ).

Advanced: What mechanistic insights can isotopic labeling provide for oxidation studies of this compound?

Answer:

Deuterium Labeling: Replace the hydroxyl proton with deuterium (D₂O exchange) to track hydrogen transfer during oxidation.

¹⁸O Isotopes: Use H₂¹⁸O to confirm whether oxygen in the carbonyl product originates from the solvent or molecular oxygen.

Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps.

Example:

- Oxidation with CrO₃: Monitor ¹³C NMR to detect isotopic shifts in the resulting ketone.

Basic: How can researchers mitigate methanol crossover in electrochemical studies involving this compound?

Answer:

- Membrane Selection: Use Nafion® membranes to reduce methanol permeability.

- Flow Electrolyte Design: Implement thin, high-porosity channels with controlled流速 to counteract diffusion (see hydrodynamic models in ).

Experimental Parameters:

| Parameter | Optimal Range |

|---|---|

| Flow Rate | 0.5–1.5 mL/min |

| Porosity | 60–70% |

| Channel Thickness | < 200 µm |

Advanced: What strategies resolve crystallographic disorder in this compound structures?

Answer:

Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

Anisotropic Displacement Parameters: Apply constraints to disordered atoms (e.g., methyl or thiophene groups).

Low-Temperature Data Collection: Reduce thermal motion by cooling crystals to 100 K.

Validation Metrics:

- Check R-factor convergence (< 5%).

- Validate hydrogen bonding networks using Mercury software.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., NaBH₄).

- Waste Disposal: Neutralize acidic/basic residues before aqueous disposal.

Reference:

- Follow guidelines in Safety Data Sheets (SDS) for analogous alcohols (e.g., ).

Advanced: How can researchers leverage structure-activity relationships (SAR) to design derivatives of this compound with enhanced bioactivity?

Answer:

Core Modifications:

- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the thiophene ring to alter electronic properties .

- Replace the methyl group with bulkier substituents to modulate steric effects.

Biological Assays:

- Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays.

- Correlate IC₅₀ values with computed logP and polar surface area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.